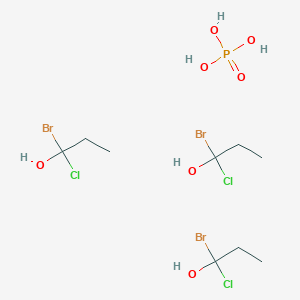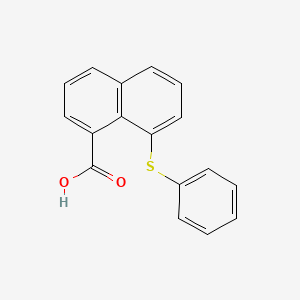
Ethene, (2-isothiocyanatoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene, (2-isothiocyanatoethoxy)- is an organic compound with the molecular formula C5H7NOS It is a derivative of ethene, where one of the hydrogen atoms is replaced by a 2-isothiocyanatoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethene, (2-isothiocyanatoethoxy)- can be synthesized through several methods. One common laboratory method involves the reaction of ethene with a suitable isothiocyanate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethene, (2-isothiocyanatoethoxy)- often involves the use of large-scale reactors and continuous flow systems. The process may include the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethene, (2-isothiocyanatoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where the isothiocyanato group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Ethene, (2-isothiocyanatoethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethene, (2-isothiocyanatoethoxy)- exerts its effects involves interactions with specific molecular targets. The isothiocyanato group is known to react with nucleophiles, forming covalent bonds with amino acids in proteins. This can lead to changes in protein function and cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethene (Ethylene): A simple alkene with the formula C2H4, used extensively in the chemical industry.
Propene (Propylene): Another alkene with the formula C3H6, used in the production of polymers and other chemicals.
1-Butene: An alkene with the formula C4H8, used in the manufacture of synthetic rubber and other materials.
Uniqueness
Ethene, (2-isothiocyanatoethoxy)- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler alkenes like ethene and propene.
Propiedades
Número CAS |
59565-09-2 |
|---|---|
Fórmula molecular |
C5H7NOS |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
1-ethenoxy-2-isothiocyanatoethane |
InChI |
InChI=1S/C5H7NOS/c1-2-7-4-3-6-5-8/h2H,1,3-4H2 |
Clave InChI |
MBBAVOVDRNAKIS-UHFFFAOYSA-N |
SMILES canónico |
C=COCCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



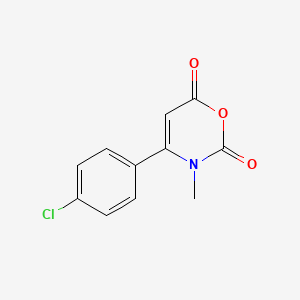
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

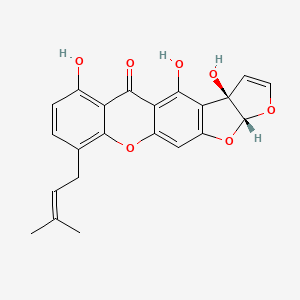
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
stannane](/img/structure/B14607483.png)
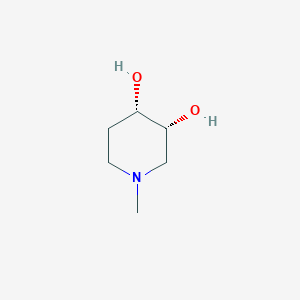
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)
